1-(3-chlorophenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N4O/c20-14-2-1-3-15(8-14)27-17-16(9-25-27)18(28)26(11-24-17)10-12-4-6-13(7-5-12)19(21,22)23/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYOWUGVYDOSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the introduction of the 3-chlorophenyl and 4-(trifluoromethyl)phenylmethyl groups. The reaction conditions may involve the use of various reagents and catalysts to achieve the desired transformations. Industrial production methods may employ optimized reaction conditions and scalable processes to produce the compound in larger quantities.
Chemical Reactions Analysis
1-(3-chlorophenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-chlorophenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Antifungal Activity
- 5-Amino-6-arylamino derivatives (e.g., compound 5 in ) exhibit potent activity against Botrytis cinerea and Sclerotinia sclerotiorum, with EC₅₀ values <10 mg/L. Methyl substituents (R = Me) enhance efficacy compared to benzyl groups.
- Target compound: No direct antifungal data in evidence, but the trifluoromethylbenzyl group may improve membrane permeability, a critical factor for antifungal agents.
Antitumor Activity
- Pyrazolo[3,4-d]pyrimidine nucleosides (e.g., compound 3 in ) show activity against leukemia cells, but substitution at position 4 (e.g., amino → chloro) reduces potency.
- Patent derivatives (e.g., Example 33 in ) with chromen-4-one moieties demonstrate kinase inhibition (e.g., JAK2/STAT3 pathways) linked to antiproliferative effects.
Kinase Inhibition
Physicochemical Properties
Biological Activity
The compound 1-(3-chlorophenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include a pyrazolo ring fused with a pyrimidine moiety and substituted phenyl groups that enhance its pharmacological properties.
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Kinase Inhibition :
- The compound has been identified as a potent inhibitor of Src kinase, which plays a crucial role in cancer cell proliferation and survival. In vitro studies demonstrate that it significantly reduces cell viability and tumorigenicity in various cancer cell lines .
- It also shows activity against other kinases such as Abl and Fyn, indicating a broad spectrum of kinase inhibition .
- Antiproliferative Effects :
- Induction of Apoptosis :
Biological Activity Data
Case Studies
- In Vivo Tumor Models :
- EGFR Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
